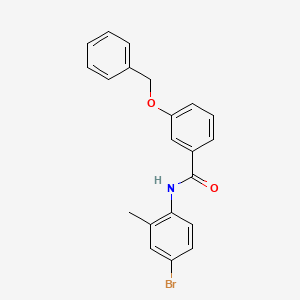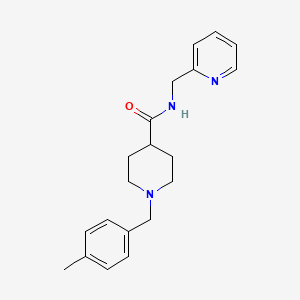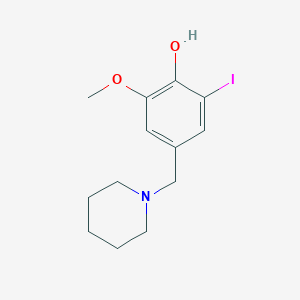![molecular formula C27H34N4O2 B4930622 N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)
N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. EPPB is a pyrazole-based compound that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of EPPB is not fully understood. However, studies have suggested that EPPB exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway.
Biochemical and Physiological Effects
EPPB has been shown to have various biochemical and physiological effects. In cancer research, EPPB has been shown to inhibit the expression of cyclin D1 and induce apoptosis. In Alzheimer's disease research, EPPB has been shown to inhibit the aggregation of beta-amyloid. In inflammatory disorder research, EPPB has been shown to inhibit the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of EPPB is its potential use as a therapeutic agent for various diseases. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For EPPB research include further studies to understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, EPPB could be further studied for its potential use in combination with other therapeutic agents for enhanced efficacy.
Synthesis Methods
The synthesis of EPPB involves several steps, including the condensation of 4-ethoxybenzylamine with 1-piperidin-4-yl-1H-pyrazole-5-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the amine with 4-phenylbutyric acid chloride to produce EPPB.
Scientific Research Applications
EPPB has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, EPPB has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, EPPB has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of the disease. In inflammatory disorder research, EPPB has been shown to inhibit the expression of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c1-2-33-25-13-11-23(12-14-25)21-30-19-16-24(17-20-30)31-26(15-18-28-31)29-27(32)10-6-9-22-7-4-3-5-8-22/h3-5,7-8,11-15,18,24H,2,6,9-10,16-17,19-21H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCDDIMWEULZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4930555.png)
![N'-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]propanohydrazide](/img/structure/B4930561.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)
![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)


![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
